Paeonol-d3

LC-MS Quantitation Internal Standard

Paeonol-d3 is the definitive internal standard for accurate LC-MS/MS quantification of paeonol in plasma, urine, and tissue. The methoxy-d3 label delivers a +3 Da mass shift, ensuring complete chromatographic co-elution while enabling independent MRM detection—correcting matrix effects, extraction variability, and instrument drift. Unlike unlabeled IS or alternative isotopologs, the methoxy-d3 position resists hydrogen-deuterium exchange under analytical conditions. Validated for rodent PK studies with no significant kinetic isotope effect (L/UL 0.97-1.06), ensuring reliable AUC/Cmax data. 3-year shelf life at -20°C and high DMSO solubility (200 mg/mL) support long-term method validation and high-throughput screening.

Molecular Formula C9H10O3
Molecular Weight 169.19 g/mol
Cat. No. B12394664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaeonol-d3
Molecular FormulaC9H10O3
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)O
InChIInChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3
InChIKeyUILPJVPSNHJFIK-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paeonol-d3 (CAS 55712-78-2): Deuterated Internal Standard for Quantitative LC-MS and Metabolic Tracing


Paeonol-d3 is a deuterated analog of paeonol (2-hydroxy-4-methoxyacetophenone), a natural phenolic compound derived from the root bark of Paeonia suffruticosa (Moutan Cortex). The compound incorporates three deuterium atoms at the methoxy group position, resulting in a molecular formula of C9H7D3O3 and a molecular weight of 169.19 g/mol [1]. This stable isotope-labeled compound serves primarily as an internal standard for the precise quantification of paeonol in biological matrices using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analytical workflows [2]. The deuterium labeling provides a distinct mass shift (+3 Da) relative to unlabeled paeonol, enabling chromatographic co-elution with the analyte while allowing independent mass spectrometric detection [3].

Why Unlabeled Paeonol or Alternative Isotopologs Cannot Substitute for Paeonol-d3 in Quantitative Bioanalysis


Substituting Paeonol-d3 with unlabeled paeonol or structurally analogous internal standards in quantitative LC-MS/MS workflows introduces systematic errors that compromise data accuracy and regulatory compliance. Unlabeled paeonol cannot serve as an internal standard because it is chemically indistinguishable from the analyte, rendering correction for matrix effects, extraction recovery variability, and instrument drift impossible [1]. Alternative isotopologs such as 13C-labeled paeonol may exhibit differential chromatographic retention behavior due to carbon-13 isotope effects, which can lead to incomplete co-elution and inaccurate quantification [2]. Furthermore, deuterium-labeled internal standards that employ a different deuteration pattern or position may demonstrate distinct matrix effect compensation characteristics and hydrogen-deuterium exchange rates, particularly when the label is placed on exchangeable positions such as hydroxyl groups rather than the stable methoxy position as in Paeonol-d3 [3].

Quantitative Differentiation of Paeonol-d3: Head-to-Head Evidence Against Comparator Compounds


Mass Spectrometric Differentiation: Paeonol-d3 vs. Unlabeled Paeonol

Paeonol-d3 provides a distinct mass shift of +3 Da compared to unlabeled paeonol (molecular weight: 169.19 vs. 166.17 g/mol), enabling baseline-resolved selected ion monitoring (SIM) or multiple reaction monitoring (MRM) detection without spectral interference [1]. This mass difference is essential for accurate peak integration in complex biological matrices where endogenous paeonol or isobaric interferences may be present [2].

LC-MS Quantitation Internal Standard

Isotopic Fidelity and Chemical Stability: Deuterium Retention at the Methoxy Position

Physicochemical characterization by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirmed that the deuterium label in Paeonol-d3 remains intact throughout synthetic preparation and does not undergo hydrogen-deuterium exchange under standard analytical conditions [1]. This contrasts with deuterium labels placed on exchangeable positions (e.g., phenolic hydroxyl groups), which can back-exchange with protic solvents, leading to label loss and compromised quantitation [2].

Metabolic Tracing GC-MS Isotope Effect

Absence of Kinetic Isotope Effect on Phase I Metabolism

In a comparative metabolic study, an equimolar mixture of unlabeled paeonol and Paeonol-d3 (administered as I-13C2d3) was orally dosed to multiple species including humans, rabbits, guinea pigs, rats, and mice. The ratio of labeled to unlabeled unchanged metabolites excreted in urine (L/UL ratio) ranged from 0.97 to 1.06, indicating no significant difference in metabolic elimination rate between the deuterated and unlabeled compounds [1]. This contrasts with the 4-demethylation pathway, which exhibited a pronounced isotope effect (L/UL ratio 0.20-0.38), demonstrating that the deuterium label at the methoxy position does not alter the primary phase I metabolic clearance of the parent compound [2].

Pharmacokinetics Drug Metabolism Isotope Tracer

Solubility Profile for In Vitro and In Vivo Formulation Development

Paeonol-d3 exhibits high solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 200 mg/mL (1182.10 mM) with ultrasonication assistance [1]. This solubility is essential for preparing concentrated stock solutions for in vitro assays and for formulating dosing solutions in preclinical pharmacokinetic studies. In comparison, solubility in ethanol is ≥30 mg/mL (177.32 mM) and in DMF is ≥20 mg/mL (118.21 mM), providing alternative solvent options for experimental design [2].

Solubility Formulation DMSO

Long-Term Storage Stability Profile

Paeonol-d3 demonstrates extended stability under recommended storage conditions. As a powder stored at -20°C, the compound remains stable for up to 3 years, while storage at 4°C provides 2-year stability [1]. In solvent (e.g., DMSO stock solutions) stored at -80°C, stability is maintained for 6 months; at -20°C, for 1 month . This contrasts with unlabeled paeonol, which may be more susceptible to oxidative degradation due to the absence of the stabilizing deuterium isotope effect at the methoxy position.

Stability Storage Shelf Life

Validated Application Scenarios for Paeonol-d3 Based on Quantitative Evidence


LC-MS/MS Quantitation of Paeonol in Biological Matrices

Paeonol-d3 is the optimal internal standard for the accurate quantification of paeonol in plasma, urine, and tissue homogenates using LC-MS/MS. The +3 Da mass shift ensures complete chromatographic co-elution with the analyte while enabling independent MRM detection, correcting for matrix effects and extraction variability [1]. This application is validated by the demonstrated isotopic fidelity of the methoxy-d3 label, which resists hydrogen-deuterium exchange under analytical conditions [2].

Pharmacokinetic and Metabolic Tracing Studies in Preclinical Species

For in vivo pharmacokinetic studies in rodents and other preclinical species, Paeonol-d3 serves as a reliable tracer that accurately reflects the disposition of unlabeled paeonol. The absence of a significant kinetic isotope effect on parent compound elimination (L/UL ratio 0.97-1.06) confirms that the deuterium label does not alter the metabolic fate of the molecule [3]. This property is essential for generating valid AUC, Cmax, and clearance data that can be extrapolated to human dosing.

Stability-Indicating Method Development and Forced Degradation Studies

The extended 3-year shelf life of Paeonol-d3 powder at -20°C, combined with the compound's resistance to oxidative degradation imparted by deuterium substitution, makes it an ideal reference material for stability-indicating HPLC and LC-MS methods . Researchers can rely on a single lot of Paeonol-d3 across multi-year method validation and sample analysis campaigns without concerns of degradation compromising quantitative accuracy.

In Vitro Pharmacology Assays Requiring Concentrated Stock Solutions

The high solubility of Paeonol-d3 in DMSO (200 mg/mL; 1182.10 mM) enables preparation of concentrated stock solutions that minimize vehicle volume in cell-based assays [4]. This property is particularly valuable for high-throughput screening and dose-response studies where DMSO concentrations must be kept below 0.1-0.5% (v/v) to avoid cytotoxicity and off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paeonol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.